molecular formula C17H18N4OS2 B2548347 1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034613-26-6

1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2548347
CAS RN: 2034613-26-6
M. Wt: 358.48
InChI Key: BQMBRBWQKHQSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide” is a thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized using various reactions. For example, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates can be synthesized using (1H-pyrrol-1-yl)allene in a similar pathway .

Scientific Research Applications

Sensing Applications

Selective Sensing of Amines: The compound exhibits promising properties for selectively sensing amines. Researchers have synthesized aldehyde-functional group flanked conjugated microporous polymers (CMPs) using a Pd-catalyzed direct arylation polymerization method . These CMPs, specifically TCMP-A, contain pendant aldehyde-functional groups. The presence of these groups enables selective fluorescent chemosensing of both aliphatic and aromatic amines. Aliphatic amines enhance the fluorescence, while aromatic amines lead to fluorescence quenching. This unique behavior makes TCMP-A a potential candidate for amine detection in various applications.

Organic Electronics

Charge Transport Properties: The compound’s π-extended structure can significantly improve charge transport properties. For instance, donor–acceptor (D–A) conjugate polymers based on 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione (Br-TTDPP) combined with different electron-donating monomers exhibit enhanced performance . These materials are relevant for organic electronics, such as organic photovoltaics and field-effect transistors.

Photovoltaics

Crystalline Conjugated Polymers: A crystalline conjugated polymer, PDTTTPD, containing 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units, has been investigated for photovoltaic applications . PDTTTPD exhibits high crystallinity and excellent thermal stability. When combined with [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM), it achieves a power conversion efficiency of 5.1%. This suggests its potential as an active material in organic solar cells.

Mechanism of Action

While the specific mechanism of action for “1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a subject of interest for scientists and medicinal chemists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name

1-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c22-16(17(6-1-2-7-17)15-4-3-8-24-15)18-10-13-11-21(20-19-13)14-5-9-23-12-14/h3-5,8-9,11-12H,1-2,6-7,10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMBRBWQKHQSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.